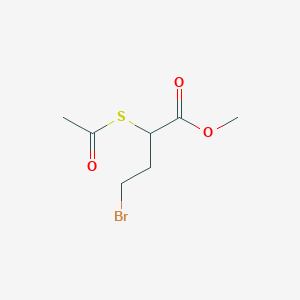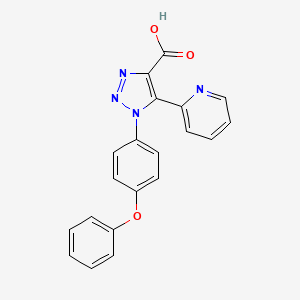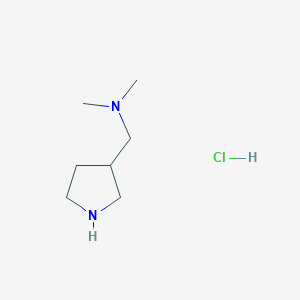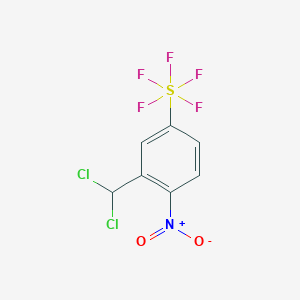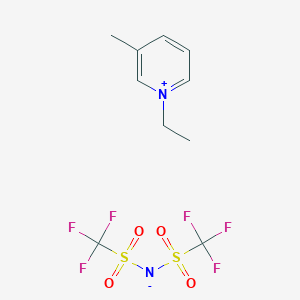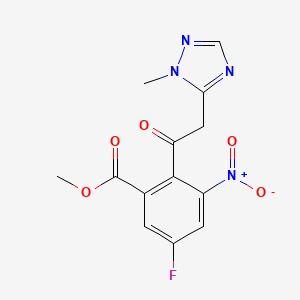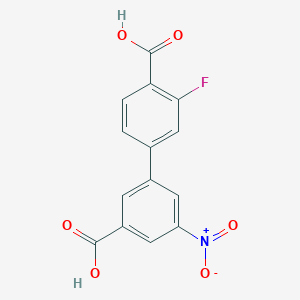![molecular formula C5H12Cl2N4 B1463916 methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride CAS No. 1333916-33-8](/img/structure/B1463916.png)
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Role in Multicomponent Reactions
- Field : Organic Synthesis
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
-
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Several triazoles were prepared under the described conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Method : The established route was generalized .
- Results : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
-
Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Triazole derivatives have been used in the synthesis of various pharmaceutical compounds, such as antifungal drugs, anticancer drugs, and enzymes related to cardiovascular diseases .
- Method : The triazole nucleus is present as a central structural component in a number of drug classes . The synthesis of these drugs often involves the use of triazole derivatives as starting materials .
- Results : The resulting drugs, such as fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on, have shown significant therapeutic effects .
-
Agrochemical Applications
- Field : Agrochemistry
- Application : Triazole derivatives have been used in the synthesis of various agrochemicals, such as herbicides, fungicides, and insecticides .
- Method : The synthesis of these agrochemicals often involves the use of triazole derivatives as starting materials .
- Results : The resulting agrochemicals have shown significant effects in controlling various pests and diseases in crops .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : Triazole derivatives are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
- Method : The synthesis of these industrial products often involves the use of triazole derivatives as starting materials .
- Results : The resulting products have shown significant performance in their respective applications .
-
Anticancer Properties
- Field : Medicinal Chemistry
- Application : Triazole derivatives have been used in the synthesis of various anticancer compounds .
- Method : The synthesis of these drugs often involves the use of triazole derivatives as starting materials .
- Results : The resulting drugs have shown significant therapeutic effects .
-
Chemical Biology
- Field : Chemical Biology
- Application : Triazole derivatives have found broad applications in chemical biology .
- Method : The synthesis of these compounds often involves the use of triazole derivatives as starting materials .
- Results : The resulting compounds have shown significant performance in their respective applications .
-
Fluorescent Imaging
- Field : Bioimaging
- Application : Triazole derivatives have been used in fluorescent imaging .
- Method : The synthesis of these imaging agents often involves the use of triazole derivatives as starting materials .
- Results : The resulting imaging agents have shown significant performance in their respective applications .
-
Materials Science
- Field : Materials Science
- Application : Triazole derivatives have been used in materials science .
- Method : The synthesis of these materials often involves the use of triazole derivatives as starting materials .
- Results : The resulting materials have shown significant performance in their respective applications .
Orientations Futures
The future directions for research on “methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride” could include further exploration of its synthesis, characterization, and potential applications . Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6-2)9-8-4;;/h6H,3H2,1-2H3,(H,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICHSNDTYXNHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
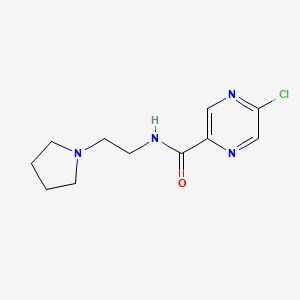
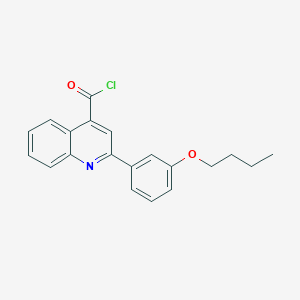

![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
